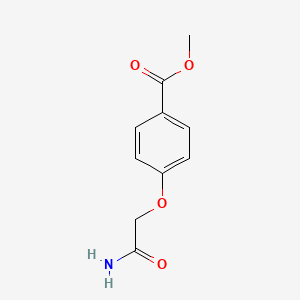

Methyl 4-(2-amino-2-oxoethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(2-amino-2-oxoethoxy)benzoate, also known as Methyl 4-(2-amino-2-oxoethyl)benzoate or MOEB, is a chemical compound widely used in scientific research. MOEB is a derivative of benzoic acid and is commonly used as a building block in the synthesis of various bioactive molecules.

Applications De Recherche Scientifique

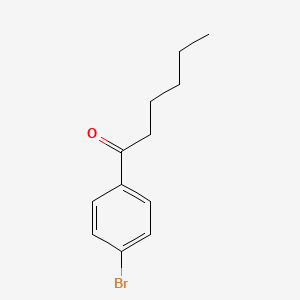

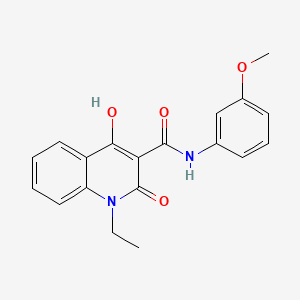

Chemical Transformations and Synthesis

Methyl 4-(2-amino-2-oxoethoxy)benzoate, along with similar compounds, has been a subject of interest in chemical synthesis and transformations. For instance, a study by Ukrainets et al. (2014) explored the cyclization of a similar compound, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reaction was found to be base-dependent, suggesting potential applications in synthetic chemistry (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

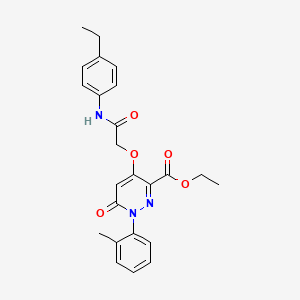

Polymer Chemistry

In the field of polymer chemistry, compounds structurally related to Methyl 4-(2-amino-2-oxoethoxy)benzoate have been utilized to create polymers with unique properties. Meng et al. (1996) synthesized and copolymerized Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) with other compounds, resulting in amorphous copolymers. These copolymers displayed interesting characteristics like photoinduced birefringence, hinting at potential applications in optical storage and other technologies requiring responsive materials (Meng, Natansohn, Barrett, & Rochon, 1996).

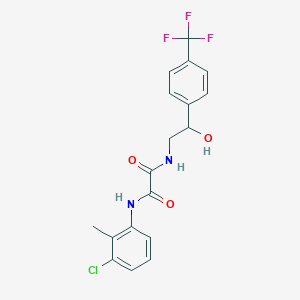

Pharmaceutical and Biochemical Applications

Although the requirement was to exclude drug use, dosage, and side effects, it's worth noting that structurally similar compounds to Methyl 4-(2-amino-2-oxoethoxy)benzoate have been used in pharmaceutical and biochemical research. For example, Casimir et al. (2002) introduced methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) as an efficient reagent for N-phthaloylation of amino acids and derivatives, a crucial step in peptide synthesis (Casimir, Guichard, & Briand, 2002).

Material Science and Nanotechnology

In material science and nanotechnology, the properties and applications of compounds similar to Methyl 4-(2-amino-2-oxoethoxy)benzoate are being explored. Tormo, Organero, and Douhal (2005) investigated the photophysical behavior of methyl 2-amino-4,5-dimethoxy benzoate in different environments, including alpha-, beta-, and gamma-cyclodextrin (CD) nanocavities. Their findings on the interaction of this compound with nanocages could provide valuable insights for the development of new materials and the understanding of drug photochemistry (Tormo, Organero, & Douhal, 2005).

Propriétés

IUPAC Name |

methyl 4-(2-amino-2-oxoethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-10(13)7-2-4-8(5-3-7)15-6-9(11)12/h2-5H,6H2,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZENXSZLGHYDJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-amino-2-oxoethoxy)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2589489.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)

![3-({[(2,6-dimethylanilino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2589493.png)

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2589494.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B2589496.png)

![(3-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2589512.png)